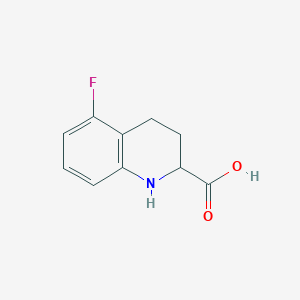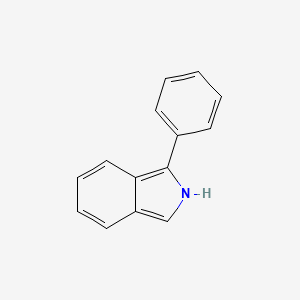
1-phenyl-2H-isoindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-2H-isoindole is a heterocyclic compound consisting of a benzene ring fused with a pyrrole ring, with a phenyl group attached to the nitrogen atom This compound is an isomer of indole and exhibits unique chemical properties due to its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Phenyl-2H-isoindole can be synthesized through several methods:
Ring-Closure Reactions: One common method involves the cyclization of alkynes under gold or palladium catalysis.
Intramolecular α-Arylation: This method involves the cyclization of amino esters to form the isoindole ring.
Cyclization of Benzylic Amines: This process can be catalyzed by various metal catalysts, such as FeCl3, to form the isoindole structure.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as yield, cost, and scalability.
Análisis De Reacciones Químicas
1-Phenyl-2H-isoindole undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms, such as isoindoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the isoindole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products: The major products formed from these reactions include various substituted isoindoles, isoindolines, and other heterocyclic compounds.
Aplicaciones Científicas De Investigación
1-Phenyl-2H-isoindole has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-phenyl-2H-isoindole and its derivatives often involves interaction with specific molecular targets, such as enzymes and receptors. For example, some isoindole derivatives act as inhibitors of cyclooxygenase enzymes, which play a role in inflammation . The exact pathways and molecular interactions depend on the specific structure and functional groups of the isoindole derivative.
Comparación Con Compuestos Similares
1-Phenyl-2H-isoindole can be compared with other similar compounds, such as:
Indole: While both are heterocyclic compounds, indole has a different ring structure and exhibits different chemical properties.
Isoindoline: This is the reduced form of isoindole and has different reactivity and applications.
Phthalimide: This compound contains an isoindole-1,3-dione structure and is used in different industrial applications.
Uniqueness: this compound is unique due to its specific ring structure and the presence of a phenyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Propiedades
Número CAS |
19023-49-5 |
|---|---|
Fórmula molecular |
C14H11N |
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
1-phenyl-2H-isoindole |
InChI |
InChI=1S/C14H11N/c1-2-6-11(7-3-1)14-13-9-5-4-8-12(13)10-15-14/h1-10,15H |
Clave InChI |
YCFOLQSTUQNCAS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C3C=CC=CC3=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


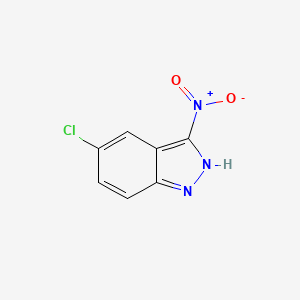
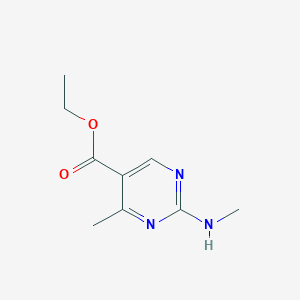
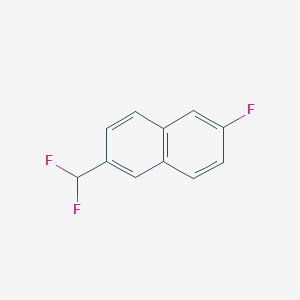
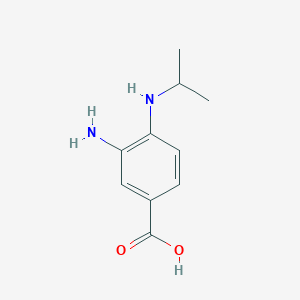

![6,12-Diazadispiro[4.1.4.2]tridecan-13-one](/img/structure/B11902341.png)
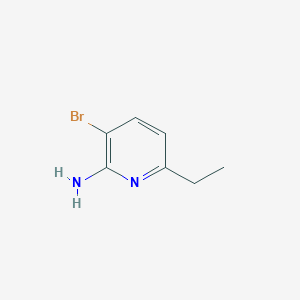
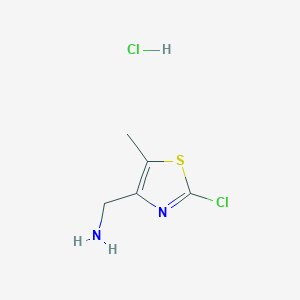
![2-Butyl-3-oxa-1-azaspiro[4.4]non-1-en-4-one](/img/structure/B11902360.png)
![2-Ethyl-1H-naphtho[1,2-d]imidazole](/img/structure/B11902366.png)
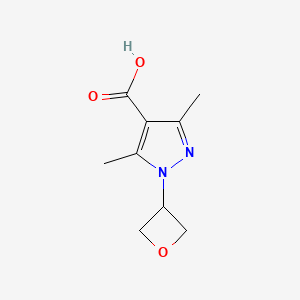
![1-(Thieno[2,3-b]pyridin-5-yl)ethanone oxime](/img/structure/B11902375.png)

